molecular formula C10H7BrO2 B11873352 3-Bromo-6-methyl-2H-chromen-2-one

3-Bromo-6-methyl-2H-chromen-2-one

Cat. No.: B11873352
M. Wt: 239.06 g/mol
InChI Key: HUEWTOGOPPNBHR-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse pharmacological and biological activities. Coumarins are widely studied due to their presence in many natural products and their potential therapeutic applications . The addition of bromine and a methyl group to the chromen-2-one structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-2H-chromen-2-one typically involves the bromination of 6-methyl-2H-chromen-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 3-Amino-6-methyl-2H-chromen-2-one, 3-Thio-6-methyl-2H-chromen-2-one.

    Oxidation: 3-Bromo-6-methyl-2H-chromen-2-carboxylic acid.

    Reduction: 3-Bromo-6-methyl-2H-chromen-2-ol

Scientific Research Applications

3-Bromo-6-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antiproliferative and antimicrobial activities.

    Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit certain cancer cell lines.

    Industry: Utilized in the development of fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-2H-chromen-2-one involves its interaction with cellular targets such as enzymes and receptors. The bromine atom and the chromen-2-one structure allow it to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also induce oxidative stress in cells, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-6-bromo-2H-chromen-2-one
  • 3-(Bromoacetyl)-2H-chromen-2-one
  • 6-Bromo-3-(dimethylamino)acryloyl-2H-chromen-2-one

Uniqueness

3-Bromo-6-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

3-bromo-6-methylchromen-2-one

InChI

InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3

InChI Key

HUEWTOGOPPNBHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)Br

Origin of Product

United States

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